![molecular formula C22H18N4O2 B5781719 4-{2-[(1-benzyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid](/img/structure/B5781719.png)
4-{2-[(1-benzyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(1-benzyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid, commonly known as BBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBH belongs to the class of benzimidazole derivatives and has been studied for its antitumor, antibacterial, and antifungal properties.
Mécanisme D'action
The mechanism of action of BBH is not fully understood. However, studies have suggested that BBH inhibits the activity of DNA topoisomerases, which are enzymes involved in DNA replication and transcription. BBH also induces the production of reactive oxygen species (ROS), which leads to oxidative stress and ultimately, apoptosis.
Biochemical and Physiological Effects:
BBH has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of intracellular glutathione, which is an antioxidant that protects cells from oxidative stress. BBH also increases the levels of intracellular calcium, which is involved in various cellular processes, including apoptosis. BBH has been found to inhibit the activity of various enzymes, including lactate dehydrogenase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
BBH has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed by TLC and NMR spectroscopy. BBH exhibits significant antitumor, antibacterial, and antifungal properties, making it a potential candidate for drug development. However, BBH has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. BBH also has a high melting point, which can make it difficult to dissolve in some solvents.
Orientations Futures
There are several future directions for the study of BBH. One potential direction is the development of BBH-based drugs for the treatment of cancer and bacterial and fungal infections. Another direction is the study of the mechanism of action of BBH, which will help to elucidate its potential therapeutic applications. Further studies are also needed to determine the toxicity and pharmacokinetics of BBH in vivo. Finally, the synthesis of BBH analogs may lead to the development of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of BBH involves the reaction of 2-(benzimidazol-2-yl)hydrazinecarboxylic acid with benzaldehyde in the presence of acetic anhydride. The reaction results in the formation of BBH as a yellow solid with a melting point of 300-302°C. The purity of BBH can be confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
BBH has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. BBH inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. BBH has also been studied for its antibacterial and antifungal properties. It has been found to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and fungal strains, including Candida albicans.
Propriétés
IUPAC Name |
4-[(2E)-2-[(1-benzylbenzimidazol-2-yl)methylidene]hydrazinyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c27-22(28)17-10-12-18(13-11-17)25-23-14-21-24-19-8-4-5-9-20(19)26(21)15-16-6-2-1-3-7-16/h1-14,25H,15H2,(H,27,28)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMUGLFDRVLZQX-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=NNC4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=N/NC4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

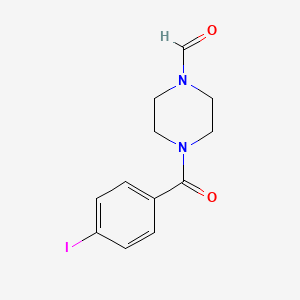
![N-(4-methylphenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B5781655.png)



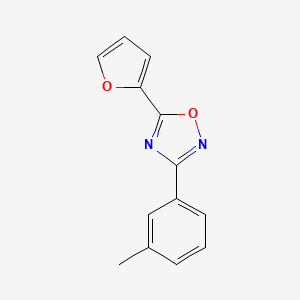
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5781682.png)
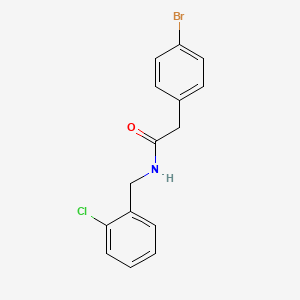


![N-(2,4-dimethylphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5781712.png)
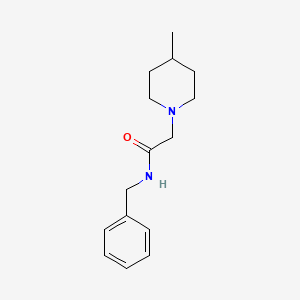
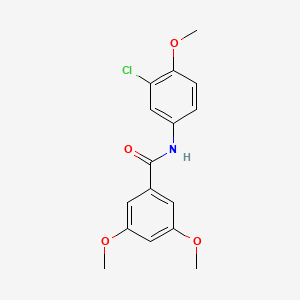
![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide](/img/structure/B5781741.png)